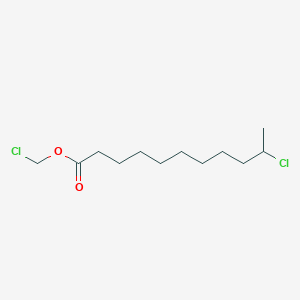
Chloromethyl 10-chloroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 10-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . This compound is a chlorinated ester, specifically a chloromethyl ester of 10-chloroundecanoic acid . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 10-chloroundecanoate can be synthesized through the esterification of 10-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 10-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide, while reaction with a thiol yields a thioester.
Hydrolysis: The major products are 10-chloroundecanoic acid and chloromethyl alcohol.
Scientific Research Applications
Chloromethyl 10-chloroundecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 10-chloroundecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 5-chloroundecanoate: Another chlorinated ester with similar reactivity but different positional isomerism.
Chloromethyl 10-chlorodecanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Chloromethyl 10-chloroundecanoate is unique due to its specific chain length and the presence of both chloromethyl and chloroundecanoate groups. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
80418-96-8 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 10-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-11(14)8-6-4-2-3-5-7-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
PBAUXMNCDJRVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


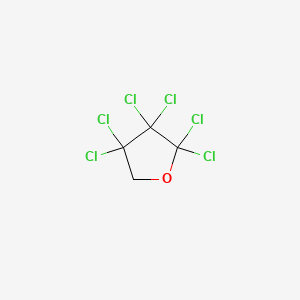
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
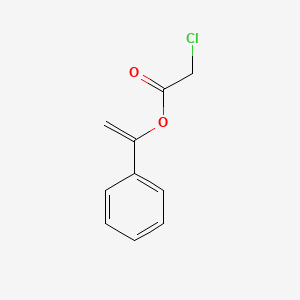
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
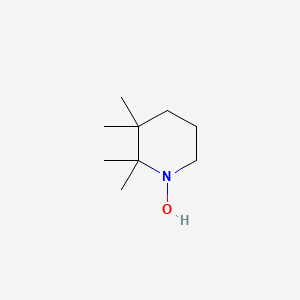
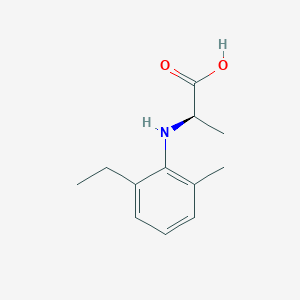
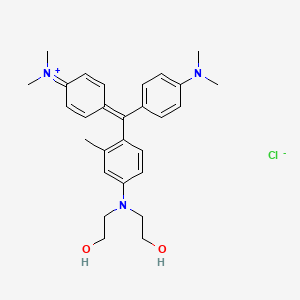
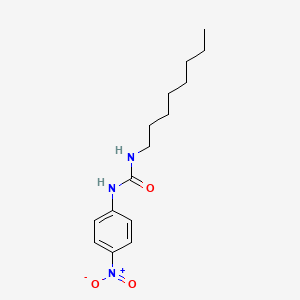
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
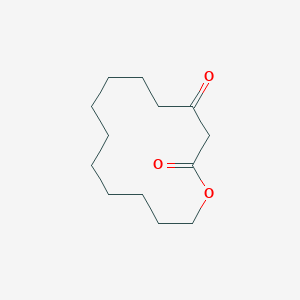
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
